H3R antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histamine H3 receptor antagonist 2 is a compound that belongs to the family of G-protein-coupled receptors. It is predominantly expressed in the central nervous system and plays a key role in regulating the release of neurotransmitters such as dopamine, acetylcholine, noradrenaline, and serotonin . This compound has been investigated for its potential therapeutic applications in various central nervous system diseases, including obesity, depression, mood disorders, neuropathic pain, and sleep-wake disorders .
准备方法
The synthesis of histamine H3 receptor antagonist 2 involves several steps. One common synthetic route includes the preparation of 1’-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4’-piperidine] derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Histamine H3 receptor antagonist 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
Histamine H3 receptor antagonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of G-protein-coupled receptors . In biology, it is used to investigate the role of histamine receptors in various physiological processes . In medicine, it has been explored for its potential therapeutic applications in treating central nervous system diseases such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting histamine receptors .
作用机制
The mechanism of action of histamine H3 receptor antagonist 2 involves its binding to the histamine H3 receptor, which is a G-protein-coupled receptor . By binding to this receptor, the compound prevents histamine from binding to the receptor, thereby inhibiting the release of neurotransmitters . This leads to an increase in the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin in the brain . The molecular targets and pathways involved in this mechanism include the regulation of intracellular calcium levels and the modulation of neurotransmitter release .
相似化合物的比较
Histamine H3 receptor antagonist 2 can be compared with other similar compounds such as clobenpropit, ABT-239, ciproxifan, conessine, A-349,821, betahistine, and pitolisant . These compounds also target the histamine H3 receptor and share similar pharmacological properties . histamine H3 receptor antagonist 2 may have unique structural features and binding affinities that distinguish it from other compounds . For example, it may have a higher selectivity for the histamine H3 receptor or different pharmacokinetic properties .
生物活性
Histamine H3 receptor (H3R) antagonists, including H3R antagonist 2, have garnered significant attention in pharmacological research due to their potential therapeutic effects on various neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in preclinical studies, and implications for clinical applications.
Overview of H3R and Its Role in Neurotransmission
The H3 receptor is a G-protein coupled receptor predominantly located in the central nervous system (CNS), where it functions both as an autoreceptor and heteroreceptor. It modulates the release of several neurotransmitters, including histamine (HA), acetylcholine (ACh), dopamine, norepinephrine, and serotonin . The constitutive activity of H3R inhibits the synthesis and release of these neurotransmitters, suggesting that antagonism may enhance cognitive functions and provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .
H3R antagonists like this compound exert their effects by blocking the receptor's activity, which leads to increased levels of neurotransmitters. This modulation can activate various intracellular signaling pathways:
- Increased ACh Release : H3R antagonism promotes the release of ACh, which is critical for cognitive processes .
- Phosphorylation Pathways : Studies indicate that H3R antagonism can enhance phosphorylation of cAMP response element-binding protein (CREB) and glycogen synthase kinase 3 beta (GSK-3β), which are associated with neuroprotection and cognitive enhancement .
- Autophagy Regulation : Recent findings suggest that H3R antagonists may also influence autophagy processes, providing neuroprotection during ischemic events by enhancing cellular survival mechanisms .
Preclinical Studies
A variety of preclinical studies have assessed the efficacy of this compound in different models:
- Cognitive Enhancement : In mouse models, administration of this compound resulted in improved cognitive performance on tasks measuring memory and learning. This was linked to increased ACh levels and enhanced CREB phosphorylation .
- Neuroprotection in Ischemia : Research demonstrated that this compound significantly reduced neuronal injury in models of cerebral ischemia/reperfusion by promoting autophagy and reducing oxidative stress markers .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Model Used | Key Findings |
---|---|---|
Cognitive Performance | CD1 Mice | Enhanced learning and memory tasks; increased ACh release |
Ischemic Injury | Transient MCAO | Reduced neuronal injury; enhanced autophagy |
Neurotransmitter Release | In vitro Neuronal Cultures | Increased levels of HA and ACh; modulation of signaling pathways |
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications for this compound in treating cognitive disorders. Given its ability to enhance neurotransmitter release and promote neuroprotection, it may be beneficial for conditions such as:
- Alzheimer's Disease : By potentially modifying disease progression through neuroprotective mechanisms while alleviating symptoms.
- Schizophrenia : Addressing cognitive deficits associated with the disorder through enhanced cholinergic signaling.
Case Studies
Several case studies have highlighted the effectiveness of H3R antagonists in clinical settings:
- Case Study on Alzheimer's Disease : A clinical trial involving patients treated with an H3R antagonist showed significant improvements in cognitive function compared to a placebo group. Patients exhibited better scores on cognitive assessments after a treatment period of three months.
- Schizophrenia Management : In another study focusing on patients with schizophrenia, administration of an H3R antagonist resulted in reduced negative symptoms and improved overall functioning.
属性
分子式 |
C24H29NO3 |
---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
2-[5-(azepan-1-yl)pentoxy]xanthen-9-one |
InChI |
InChI=1S/C24H29NO3/c26-24-20-10-4-5-11-22(20)28-23-13-12-19(18-21(23)24)27-17-9-3-8-16-25-14-6-1-2-7-15-25/h4-5,10-13,18H,1-3,6-9,14-17H2 |
InChI 键 |
KNIPHGXUVWAHCN-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CCCCCOC2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。